Cas no 883526-76-9 (1,5-Dimethyl-1H-indole-2-carbaldehyde)

1,5-Dimethyl-1H-indole-2-carbaldehyde structure
883526-76-9 structure
Product Name:1,5-Dimethyl-1H-indole-2-carbaldehyde
CAS-nummer:883526-76-9
MF:C11H11NO
MW:173.211142778397
MDL:MFCD06800611
CID:1070531
PubChem ID:23004693
Update Time:2025-05-27

1,5-Dimethyl-1H-indole-2-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 1,5-Dimethyl-1H-indole-2-carbaldehyde
    • 1,5-dimethyl-1H-indole-2-carbaldehyde(SALTDATA: FREE)
    • 1,5-dimethylindole-2-carbaldehyde
    • 1,5-Dimethyl-1H-indole-2-carboxaldehyde (ACI)
    • STK501582
    • AKOS000321486
    • BS-17748
    • CS-0152918
    • D82191
    • MFCD06800611
    • ALBB-005108
    • DTXSID70629560
    • SCHEMBL4019147
    • 883526-76-9
    • MDL: MFCD06800611
    • Inchi: 1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(7-13)12(11)2/h3-7H,1-2H3
    • InChI-sleutel: JCSJJINMAAPHJV-UHFFFAOYSA-N
    • LACHT: O=CC1N(C)C2C(=CC(C)=CC=2)C=1

Berekende eigenschappen

  • Exacte massa: 173.08400
  • Monoisotopische massa: 173.084063974g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 204
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 22Ų

Experimentele eigenschappen

  • PSA: 22.00000
  • LogboekP: 2.29920

1,5-Dimethyl-1H-indole-2-carbaldehyde Beveiligingsinformatie

  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:IRRITANT

1,5-Dimethyl-1H-indole-2-carbaldehyde Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1,5-Dimethyl-1H-indole-2-carbaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referentie
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referentie
Access to tetrahydrocarbazoles and pyrrolo[3,4-b]carbazoles through sequential reactions of triazoles and indoles
Chen, Cong; et al, Organic & Biomolecular Chemistry, 2022, 20(14), 2802-2807

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C → rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
Referentie
Reversal of Regioselectivity in Catalytic Arene-Ynamide Cyclization: Direct Synthesis of Valuable Azepino[4,5-b]indoles and β-Carbolines and DFT Calculations
Li, Long; et al, ACS Catalysis, 2017, 7(6), 4004-4010

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
1.2 Reagents: Water
Referentie
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  30 min, 25 °C
1.2 25 °C
1.3 Reagents: Water ;  25 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  25 °C; 3 h, 25 °C → 40 °C; 40 °C → 25 °C
2.2 40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Referentie
Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction
Xu, Shi-Ming; et al, Nature Communications, 2019, 10(1),

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referentie
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

Productiemethode 7

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid Solvents: Water ;  12 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 Reagents: Ethyl acetate ;  cooled; cooled
2.3 Reagents: Water ;  cooled
3.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
3.2 Reagents: Water
Referentie
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride
Referentie
Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis
Tan, Jian-Ping; et al, Nature Communications, 2022, 13(1),

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  25 °C; 3 h, 25 °C → 40 °C; 40 °C → 25 °C
1.2 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction
Xu, Shi-Ming; et al, Nature Communications, 2019, 10(1),

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight
Referentie
Zinc-Catalyzed Alkyne Oxidation/C-H Functionalization: Highly Site-Selective Synthesis of Versatile Isoquinolones and β-Carbolines
Li, Long; et al, Angewandte Chemie, 2015, 54(28), 8245-8249

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ethyl acetate ;  cooled; cooled
1.3 Reagents: Water ;  cooled
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
2.2 Reagents: Water
Referentie
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
Referentie
Synthesis of Carbazoles and Dihydrocarbazoles by a Divergent Cascade Reaction of Donor-Acceptor Cyclopropanes
Faltracco, Matteo; et al, Organic Letters, 2021, 23(19), 7592-7596

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  2 h, rt
1.2 Reagents: Water
Referentie
[3 + 3] Cycloaddition of in Situ Formed Azaoxyallyl Cations with 2-Alkenylindoles: An Approach to Tetrahydro-β-carbolinones
Zhang, Kaifan; et al, Organic Letters, 2017, 19(10), 2596-2599

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referentie
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
2.2 0 °C; 1 h, 0 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referentie
Access to tetrahydrocarbazoles and pyrrolo[3,4-b]carbazoles through sequential reactions of triazoles and indoles
Chen, Cong; et al, Organic & Biomolecular Chemistry, 2022, 20(14), 2802-2807

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, 0 °C
1.2 rt
1.3 Reagents: Ammonium chloride
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 0 °C; 1 h, 0 °C → rt
2.3 Reagents: Ammonium chloride
Referentie
Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis
Tan, Jian-Ping; et al, Nature Communications, 2022, 13(1),

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, 0 °C
1.2 0 °C; rt
1.3 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Reagents: Sodium hydroxide ,  Water
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  2 h, rt
3.2 Reagents: Water
Referentie
[3 + 3] Cycloaddition of in Situ Formed Azaoxyallyl Cations with 2-Alkenylindoles: An Approach to Tetrahydro-β-carbolinones
Zhang, Kaifan; et al, Organic Letters, 2017, 19(10), 2596-2599

1,5-Dimethyl-1H-indole-2-carbaldehyde Raw materials

1,5-Dimethyl-1H-indole-2-carbaldehyde Preparation Products

1,5-Dimethyl-1H-indole-2-carbaldehyde Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:883526-76-9)1,5-Dimethyl-1H-indole-2-carbaldehyde
Ordernummer:A1092856
Voorraadstatus:in Stock
Hoeveelheid:1g/5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 20:08
Prijs ($):156.0/236.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:883526-76-9)1,5-Dimethyl-1H-indole-2-carbaldehyde
A1092856
Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):156.0/236.0
E-mail